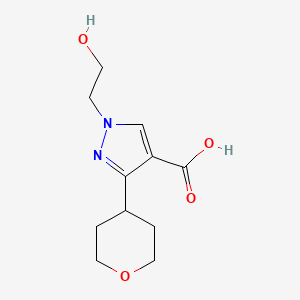

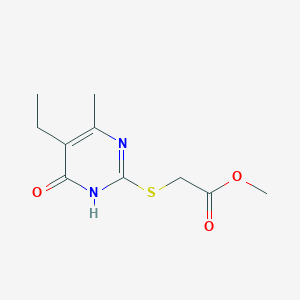

Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves multicomponent reactions, as seen in the synthesis of 6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was achieved through a one-pot, three-component condensation under mild conditions . Similarly, iminothiazolidin-4-one acetate derivatives were synthesized via cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate . These methods suggest that the synthesis of "Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate" could also involve a multicomponent reaction or cyclocondensation, utilizing appropriate starting materials and conditions to introduce the thioacetate group.

Molecular Structure Analysis

X-ray crystallography is a common technique used to elucidate the crystal structure of synthesized molecules, as demonstrated for several compounds in the provided papers . Density functional theory (DFT) calculations, including B3LYP level with a 6-311++G(d,p) basis set, are used to predict molecular geometry, vibrational frequencies, and NMR chemical shifts, which are then compared with experimental data to confirm the structure . For "this compound," similar analytical techniques would likely be employed to analyze its molecular structure.

Chemical Reactions Analysis

The papers describe various chemical reactions involving related compounds, such as the anomalous cyclization of (pyrimidin-2-yl)hydrazones and the condensation reactions to form derivatives of 6-methyluracil . These reactions showcase the reactivity of the pyrimidine ring and its derivatives. The compound may also undergo similar reactions, potentially leading to the formation of novel heterocyclic structures or the introduction of additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using spectroscopic techniques such as FT-IR, 1H, and 13C NMR . These techniques provide information on the functional groups present and the electronic environment within the molecule. Theoretical calculations, such as those for NLO properties and MEP, offer insights into the electronic properties and reactivity of the molecules . For "this compound," similar analyses would be necessary to fully understand its physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds : This compound is used in the synthesis of various heterocyclic compounds. For instance, it is used in the transformations of dimethyl acetone-1,3-dicarboxylate to synthesize (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5- carboxylates (Žugelj et al., 2009).

Catalysis in Synthesis Processes : The compound plays a role in catalysis, as demonstrated in the ultrasonic-assisted synthesis of ethyl-5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyri midine-6-carboxylate derivatives (Darehkordi & Ghazi, 2015).

Molecular Docking and Synthesis Studies : It is involved in molecular docking studies, particularly in the synthesis and study of various substituted derivatives, as shown by Holam, Santhoshkumar, & Killedar (2022) who explored its applications in predicting affinity with proteins (Holam, Santhoshkumar, & Killedar, 2022).

Formation of Biginelli Compounds : This compound is also used in the synthesis and reactions of Biginelli-compounds, which are a class of multi-component heterocyclic compounds (Kappe & Roschger, 1989).

Antibacterial Activity : Research by Desai et al. (2001) indicates its role in synthesizing compounds with potential antibacterial activity (Desai, Dave, Shah, & Vyas, 2001).

Antimicrobial Applications : Mohammad, Ahmed, & Mahmoud (2017) utilized it in synthesizing new heterocyclic derivatives with significant antibacterial activity (Mohammad, Ahmed, & Mahmoud, 2017).

Amino Derivative Synthesis : It is used in the synthesis of amino derivatives of triazolopyrimidine, showcasing its versatility in chemical synthesis (Vas’kevich et al., 2006).

Antioxidant Activity : George et al. (2010) explored its use in synthesizing compounds for evaluating antioxidant activity (George, Sabitha, Kumar, & Ravi, 2010).

Novel Derivative Synthesis : Selby & Smith (1989) demonstrated its use in synthesizing novel dihydrothiazolo[3,2-a]pyrimidinone derivatives (Selby & Smith, 1989).

Pyrazole-Pyrimidine Derivatives Synthesis : The synthesis of 2-(Pyrazol-1-yl)pyrimidine derivatives by Erkin, Krutikov, & Chubraev (2004) highlights its role in creating specific pyrimidine derivatives (Erkin, Krutikov, & Chubraev, 2004).

Wirkmechanismus

Target of Action

Pyrimidine derivatives, including modified pyrimidine nucleosides, have been found to exhibit various activities against diseases and infections .

Mode of Action

It’s known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

The compound is part of the pyrimidine derivatives family, which are known to be key components of nucleic acids

Pharmacokinetics

It’s known that the pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .

Result of Action

Pyrimidine derivatives have been found to exhibit anticancer, antitubercular, anti-hiv, and other activities against various diseases and infections .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-4-7-6(2)11-10(12-9(7)14)16-5-8(13)15-3/h4-5H2,1-3H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHPBYFDXKIEFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)SCC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B2508162.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2508164.png)

![N-(tert-butyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2508168.png)

![ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2508172.png)

![[4-(Trifluoromethyl)thiophen-2-YL]boronic acid](/img/structure/B2508174.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2508175.png)

![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2508181.png)